RNR Enzyme Inhibition: Trimidox Exhibits 100-Fold Greater Potency than Hydroxyurea in L1210 Cell Extracts
In a direct head-to-head comparison using L1210 murine leukemia cell extracts, Trimidox reduced ribonucleotide reductase activity with an IC50 of 5 μM, whereas the clinical standard hydroxyurea (HU) required a concentration of 500 μM to achieve equivalent inhibition [1]. This represents a 100-fold difference in potency, establishing Trimidox as a significantly more potent inhibitor of the isolated enzyme.
| Evidence Dimension | Ribonucleotide reductase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | Hydroxyurea: 500 μM |
| Quantified Difference | 100-fold lower IC50 (Trimidox is 100× more potent) |
| Conditions | L1210 murine leukemia cell extracts; enzyme activity assay |
Why This Matters
This 100-fold potency advantage enables effective RNR inhibition at substantially lower concentrations, reducing off-target effects and expanding the therapeutic window in preclinical models.
- [1] Szekeres T, Gharehbaghi K, Fritzer M, Woody M, Srivastava A, van't Riet B, Jayaram HN, Elford HL. Biochemical and antitumor activity of trimidox, a new inhibitor of ribonucleotide reductase. Cancer Chemother Pharmacol. 1994;34(1):63-6. PMID: 8174204. View Source
